

Application Note & Protocol: Measuring T-1032 Target Effects via Western Blot

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Compound of Interest

Compound Name: T-1032

Cat. No.: B1242534

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Audience: Researchers, scientists, and drug development professionals.

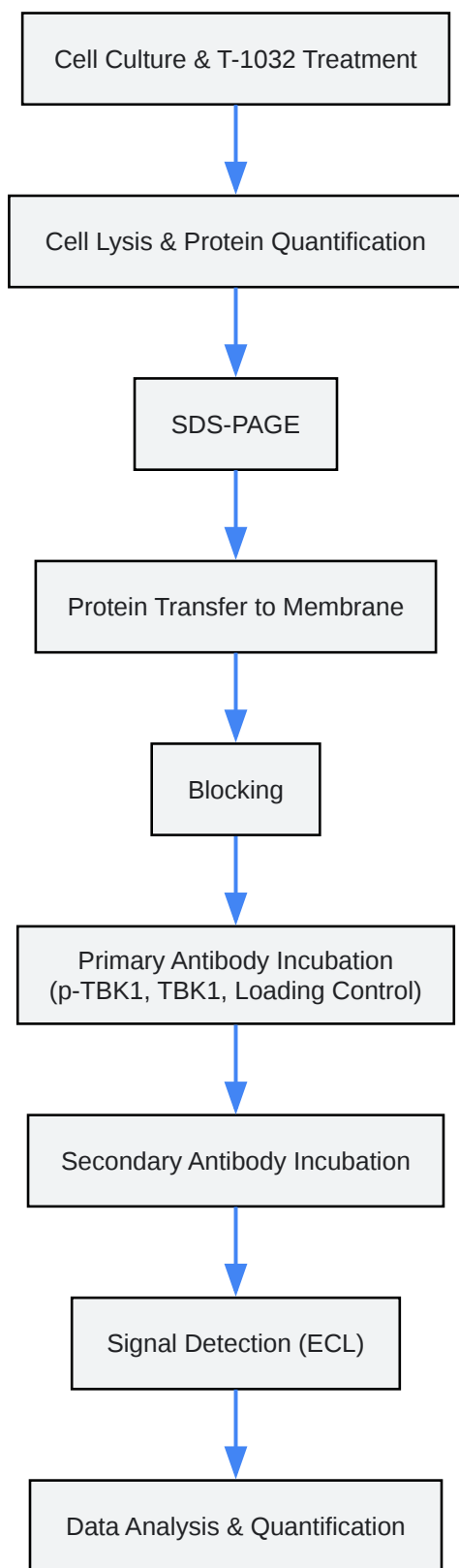
Introduction:

T-1032 (also known as SHR1032) is a novel small molecule agonist of the Stimulator of Interferon Genes (STING) protein.[1][2] The activation of the STING signaling pathway is a critical component of the innate immune system's response to cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines.[1] This pathway is a promising target for cancer immunotherapy. **T-1032** has been shown to potently activate the cGAS-STING signaling pathway, inducing anti-tumor effects.[1][2] This application note provides a detailed protocol for utilizing Western blot to measure the downstream effects of **T-1032** on its target pathway, specifically focusing on the phosphorylation of key signaling proteins.

Signaling Pathway Overview:

Upon binding of **T-1032**, STING undergoes a conformational change and traffics from the endoplasmic reticulum (ER). This leads to the recruitment and activation of Tank-Binding Kinase 1 (TBK1). Activated TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus to induce the transcription of type I interferons, such as IFN β . [1] The phosphorylation of TBK1 is a key indicator of STING pathway activation by **T-1032**. [1]





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References

- 1. SHR1032, a novel STING agonist, stimulates anti-tumor immunity and directly induces AML apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note & Protocol: Measuring T-1032 Target Effects via Western Blot]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1242534#western-blot-protocol-to-measure-t-1032-target-effects]

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